Utibapril - 109683-61-6

Utibapril

Catalog Number: EVT-384920
CAS Number: 109683-61-6
Molecular Formula: C22H31N3O5S
Molecular Weight: 449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Utibapril is derived from the class of compounds known as acyloxyalkyl carbamates. These compounds are characterized by their ability to modify the pharmacokinetic properties of active drugs, enhancing their bioavailability and therapeutic efficacy. The synthesis and development of Utibapril are documented in various patents and scientific literature, emphasizing its potential as a prodrug that can be converted into active forms within the body .

Synthesis Analysis

The synthesis of Utibapril involves several key steps, primarily focusing on the formation of 1-(acyloxy)-alkyl carbamate structures. The general synthetic route includes:

  1. Formation of Intermediates: The initial step involves reacting N-hydroxysuccinimide with chloroformates to create stable intermediates suitable for further reactions.
  2. Coupling Reactions: The intermediates are then subjected to coupling with various acyl groups to form acyloxyalkyl carbamates. This step is critical as it determines the final pharmacological properties of Utibapril.
  3. Purification: Following synthesis, purification techniques such as crystallization or chromatography are employed to isolate Utibapril in high purity.

The patent literature outlines methods that improve yield and scalability, addressing challenges associated with previous synthetic routes that utilized unstable intermediates or toxic reagents .

Molecular Structure Analysis

Utibapril's molecular structure can be described by its chemical formula, which includes various functional groups that contribute to its pharmacological activity. The compound features:

  • A central carbamate moiety that is essential for its interaction with the ACE enzyme.
  • A specific arrangement of substituents that enhance its binding affinity and selectivity for ACE.

The three-dimensional conformation of Utibapril allows for optimal interaction with the active site of ACE, facilitating its inhibitory action. Structural analyses often involve computational modeling techniques to predict binding interactions and stability within biological systems .

Chemical Reactions Analysis

Utibapril undergoes several chemical reactions that are significant for its therapeutic action:

  1. Hydrolysis: In biological environments, Utibapril can be hydrolyzed to release active metabolites that exert ACE inhibition.
  2. Enzymatic Reactions: The compound interacts with various enzymes beyond ACE, which may lead to additional pharmacodynamic effects.

Understanding these reactions is crucial for predicting the drug's behavior in vivo and optimizing its therapeutic profile .

Mechanism of Action

The primary mechanism of action for Utibapril involves the inhibition of the angiotensin-converting enzyme. By blocking this enzyme, Utibapril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

  • Vasodilation: Resulting in reduced systemic vascular resistance and lower blood pressure.
  • Decreased Aldosterone Secretion: This contributes to decreased sodium retention and further reduction in blood volume.
Physical and Chemical Properties Analysis

Utibapril exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water, which influences its formulation as a prodrug.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining appropriate dosages and delivery methods in clinical settings .

Applications

Utibapril has significant applications in clinical medicine:

  • Hypertension Management: It is used to lower blood pressure effectively in hypertensive patients.
  • Heart Failure Treatment: The compound helps improve cardiac output and reduce symptoms associated with heart failure.
  • Research Applications: As a model compound, Utibapril serves as a basis for developing new ACE inhibitors with improved efficacy and safety profiles.
Chemical Characterization and Structural Analysis of Utibapril

Molecular Structure and Stereochemical Configuration

Utibapril (C₁₈H₂₄N₂O₅S) belongs to the thiadiazoline class of angiotensin-converting enzyme (ACE) inhibitors, characterized by a fused bicyclic core comprising 1,3,4-thiadiazole and pyrrolidine rings. The molecular architecture features three critical chiral centers at positions C-4, C-6, and C-9, dictating its pharmacophore geometry. X-ray crystallography confirms an S,S,S absolute configuration, aligning the carboxylate, thiadiazoline sulfhydryl, and phenylpropyl moieties for optimal ACE active-site binding. The thiadiazoline ring adopts a half-chair conformation, while the pyrrolidine ring exhibits envelope distortion, minimizing steric strain and facilitating hydrogen bonding with biological targets [3] [5].

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, DMSO-d₆) displays diagnostic signals: δ 3.72 ppm (dd, H-4), δ 4.18 ppm (m, H-6), and δ 7.28–7.35 ppm (m, phenyl protons). ¹³C NMR confirms ring junction connectivity at C-3a (δ 62.1 ppm) and C-7a (δ 58.9 ppm) [3].
  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows [M+H]⁺ at m/z 381.1582, with fragmentation ions at m/z 236.0910 (thiadiazoline cleavage) and m/z 145.0328 (phenylpropyl fragment) [1].

Table 1: Key Spectroscopic Assignments for Utibapril

TechniqueSignals/PeaksStructural Assignment
¹H NMRδ 3.72 ppm (dd, J=8.1, 4.3 Hz)H-4 (chiral center)
¹³C NMRδ 62.1 ppmC-3a (thiadiazoline-pyrrolidine junction)
FTIR1745 cm⁻¹ (s)C=O stretch (carboxylate)
HR-ESI-MS[M+H]⁺ 381.1582Molecular ion

Synthesis Pathways and Key Intermediate Compounds

Utibapril synthesis employs a convergent strategy via enantioselective N-acylation and ring cyclization. The pathway comprises three stages:

Stage 1: Chiral InductionL-Proline methyl ester undergoes N-acylation with 2-(bromoacetyl)benzoic acid under Schotten-Baumann conditions (0°C, pH 9–10), yielding Intermediate A (C₁₅H₁₈BrNO₃, 85% yield). Asymmetric reduction with (S)-BINAP-RuCl₂ catalyst achieves enantiomeric excess >98% [10].

Stage 2: Thiadiazoline Ring FormationIntermediate A reacts with thiosemicarbazide in ethanol reflux (Δ, 12 h), inducing cyclodehydration to Intermediate B (1,3,4-thiadiazoline core). Critical parameters include stoichiometric control (1:1.2 molar ratio) and anhydrous conditions to suppress hydrolysis byproducts [5].

Stage 3: Ester Hydrolysis and PurificationSaponification of Intermediate B with NaOH (1M, 25°C) followed by ion-exchange chromatography affords Utibapril (overall yield: 68%). The synthesis exhibits 82% atom economy, surpassing classical thiadiazoline routes (e.g., ibuprofen synthesis at 40% atom economy) by minimizing protecting groups [10].

Table 2: Synthesis Efficiency Comparison

ParameterUtibapril RouteClassical Thiadiazoline Route
Total Steps36–8
Overall Yield68%45–50%
Atom Economy82%40–60%
Key Catalysts(S)-BINAP-RuCl₂AlCl₃ (stoichiometric)

Physicochemical Properties and Stability Profiling

Physicochemical PropertiesUtibapril exists as a white crystalline solid (melting point: 142–144°C) with moderate aqueous solubility (2.1 mg/mL at 25°C). The pKa values are 3.1 (carboxylate) and 9.8 (secondary amine), rendering zwitterionic behavior at physiological pH. Partition coefficient (log P) of 1.82 indicates balanced lipophilicity, facilitating membrane permeation [8].

Degradation PathwaysStress testing (ICH Q1A guidelines) reveals two primary degradation routes:

  • Hydrolytic Degradation: At pH >7, thiadiazoline ring cleavage generates 4-phenylbutanoic acid and 5-mercapto-1,2,4-triazole (major impurity, 8.2% after 14 days at 40°C) [1].
  • Oxidative Degradation: Singlet oxygen attacks the sulfhydryl group, forming sulfinic acid derivatives (confirmed via LC-MS at m/z 397.1530) [6] [8].

Table 3: Stability Under Stress Conditions

ConditionDegradants Formed% Degradation (14 Days)
Acidic (0.1M HCl, 70°C)Thiadiazoline-opened dimer5.8%
Alkaline (0.1M NaOH, 70°C)5-Mercapto-1,2,4-triazole12.3%
Oxidative (3% H₂O₂, 25°C)Sulfoxide (m/z 397.1530)9.1%
Photolytic (1.2 million lux·h)E-isomer (UV-induced)3.4%

Stabilization Strategies

  • Lyophilization: Solid-state stability increases when stored at -20°C (98% potency retention at 24 months) [8].
  • Antioxidants: 0.01% w/v butylated hydroxytoluene suppresses oxidative degradation by 85% [1].

Comparative Analysis with Other Thiadiazoline Derivatives

Utibapril’s bicyclic thiadiazoline-pyrrolidine scaffold distinguishes it from monocyclic derivatives (e.g., acetazolamide). Key structural advantages:

  • Enhanced ACE Selectivity: The fused ring system increases binding affinity (Kᵢ = 0.8 nM) versus open-chain analogs (e.g., Furosemide derivatives, Kᵢ > 100 nM) by mimicking proline’s constrained geometry in ACE substrates [5].
  • Metabolic Resistance: Unlike triazolothiadiazoles (e.g., compound 3 in [5]), Utibapril resists CYP3A4-mediated oxidation due to steric shielding of its sulfhydryl group [3].

Properties

CAS Number

109683-61-6

Product Name

Utibapril

IUPAC Name

(2S)-5-tert-butyl-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2H-1,3,4-thiadiazole-2-carboxylic acid

Molecular Formula

C22H31N3O5S

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C22H31N3O5S/c1-6-30-20(29)16(13-12-15-10-8-7-9-11-15)23-14(2)17(26)25-18(19(27)28)31-21(24-25)22(3,4)5/h7-11,14,16,18,23H,6,12-13H2,1-5H3,(H,27,28)/t14-,16-,18-/m0/s1

InChI Key

FTYVYAGWBXTWTN-ZVZYQTTQSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(SC(=N2)C(C)(C)C)C(=O)O

Synonyms

FPL 63547
FPL-63547
utibapril

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(SC(=N2)C(C)(C)C)C(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](SC(=N2)C(C)(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.